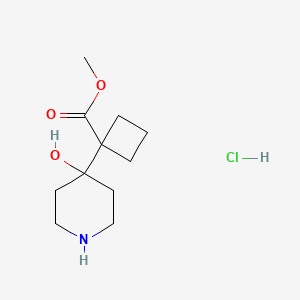

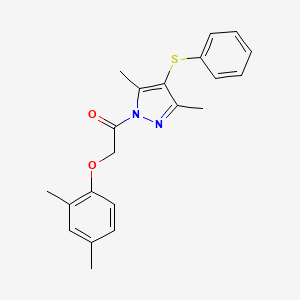

![molecular formula C11H17N3O3 B2499493 tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823862-82-3](/img/structure/B2499493.png)

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical entity that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a common protecting group in organic synthesis, often used to shield certain functionalities during reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to obtain 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another approach for synthesizing fluorinated pyrazole-4-carboxylic acids includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structures of diastereomerically pure 3-tert-butyl-7-R1-8-R2-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates were established based on IR, 1H, 13C, 2D NOESY NMR, high-resolution mass spectrometry, and X-ray single-crystal analysis . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, nitration and electrophilic halogenation were performed on 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones to yield nitro and dinitro derivatives . Additionally, borohydride reduction and Vilsmeier formylation have been proposed as methods to synthesize 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their synthesis and molecular structure. For instance, the tert-butyl group is known for its steric bulk, which can influence the reactivity and solubility of the compound . The presence of substituents such as fluorine atoms can also affect the compound's acidity, basicity, and overall stability . The crystal and molecular structure of these compounds, as determined by X-ray crystallography, can provide insights into their solid-state properties and potential for forming hydrogen bonds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been used in the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl amides and tert-butyl isocyanide as reagents in microwave-assisted cyclization reactions (Nikulnikov et al., 2009).

- It has been involved in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Chemical Reactions and Derivatives

- β-Keto ester treatment with hydrazines gives 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates, demonstrating its potential in producing pyrazole derivatives (Kralj et al., 2011).

- The compound is a key player in the formation of substituted pyrazinecarboxamides, which have shown significant anti-mycobacterial and antifungal effects, indicating its importance in medicinal chemistry applications (Doležal et al., 2006).

Novel Synthesis Techniques

- An increase in dipeptoid diversity has been achieved through the post-condensational manipulation of Ugi reaction products involving tert-butyl isocyanide, indicating its role in enhancing chemical diversity (Krasavin & Nikulnikov, 2012).

- The compound participates in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, contributing to the study of regioselectivity in chemical synthesis (Martins et al., 2012).

Advanced Chemical Applications

- The compound is crucial in the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the scope of triazine derivatives for various applications (Ivanov et al., 2017).

- It has been used in the synthesis of pyrazolo[1,5-a]pyrazine derivatives, showing the versatility and utility of this compound in creating a wide range of heterocyclic compounds (Zaremba et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)9(15)6-12-14/h6,15H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZCIOPIXEGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

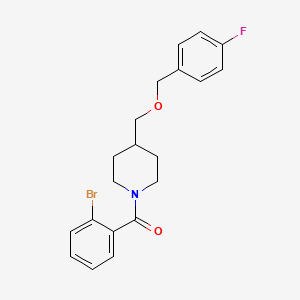

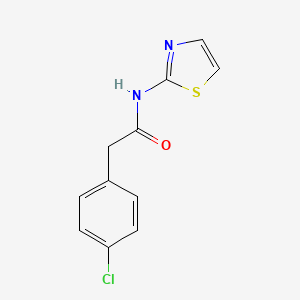

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

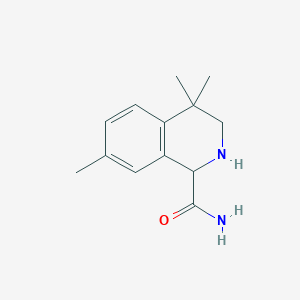

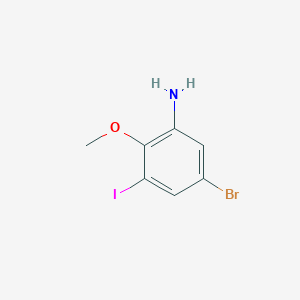

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

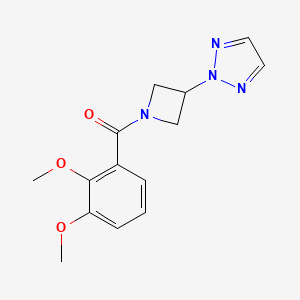

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)